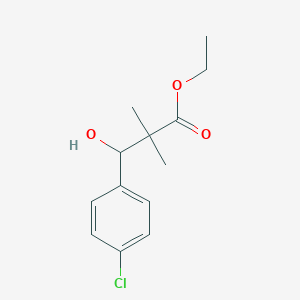

Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate

CAS No.:

Cat. No.: VC18269344

Molecular Formula: C13H17ClO3

Molecular Weight: 256.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17ClO3 |

|---|---|

| Molecular Weight | 256.72 g/mol |

| IUPAC Name | ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate |

| Standard InChI | InChI=1S/C13H17ClO3/c1-4-17-12(16)13(2,3)11(15)9-5-7-10(14)8-6-9/h5-8,11,15H,4H2,1-3H3 |

| Standard InChI Key | XFGRMUNNVMWYRB-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C)(C)C(C1=CC=C(C=C1)Cl)O |

Introduction

Synthesis and Structural Modifications

Core Synthesis via Esterification

The parent compound, ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, is synthesized through esterification of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid with ethanol under acidic conditions. Key steps include:

-

Reagents: Ethanol, concentrated sulfuric acid (catalyst).

-

Conditions: Reflux at 78°C for 6–8 hours.

Alternative routes involve Claisen-Schmidt condensation between 4-chlorobenzaldehyde and trimethylsilyl ketene acetal, yielding the intermediate methyl ester, which is subsequently transesterified with ethanol .

Hydrazide Formation

Reaction with hydrazine hydrate in ethanol under reflux produces the corresponding hydrazide (Compound 2), a pivotal intermediate for metal complexation :

Conditions: 9-hour reflux, 85% yield .

Metal Complexation

Hydrazide derivatives form complexes with Cu(II), Ni(II), and La(III) ions, enhancing bioactivity :

-

Copper Complex (4a): Reacting hydrazide 2 with CuClHO in ethanol (4-hour reflux, pH 7) yields a green precipitate with molar conductivity of 15.6 cm mol, indicative of a non-electrolyte structure .

-

Nickel Complex (4b): Similar conditions with NiClHO produce paramagnetic complexes ( BM) .

Structural Characterization

NMR Spectroscopy

-

H NMR: Signals at 4.23 ppm (CHCHO), 5.72 ppm (OH), and 7.20–7.37 ppm (aromatic protons) confirm ester and 4-chlorophenyl groups .

-

C NMR: Peaks at 176.2 ppm (C=O), 80.9 ppm (C-OH), and 138.9 ppm (C-Cl) validate the core structure .

FTIR Spectroscopy

Strong absorptions at 1725 cm (ester C=O) and 3350 cm (O-H stretch) distinguish the compound from its acid and hydrazide derivatives .

Thermal and Elemental Analysis

-

TGA/DTA: Decomposition onset at 220°C, with a mass loss of 78% corresponding to ligand dissociation in metal complexes .

-

Elemental Analysis: Calculated for CHClO: C 60.82%, H 6.67%; Found: C 60.65%, H 6.72%.

Biological Activity and Mechanisms

Cytotoxicity Profiles

Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives exhibit potent activity against cancer cell lines:

| Compound | IC (mM) | Cell Line | Selectivity Index (HEK-293 vs. HCT-116) |

|---|---|---|---|

| 4a (Cu) | 0.18 | HCT-116 | >10 |

| 6c (La) | 0.154 | HCT-116 | >15 |

| 3 (hydrazide) | 0.267 | HCT-116 | >8 |

Notably, all compounds showed no toxicity toward normal HEK-293 cells at concentrations ≤1 mM .

HDAC Inhibition

Derivatives such as -hydroxypropanamides inhibit HDAC isoforms (IC = 0.12–0.81 μM), disrupting chromatin remodeling and inducing apoptosis in HeLa cells .

HSP90/TRAP1 Pathway Modulation

Copper complexes downregulate heat shock protein 90 (HSP90) and TNF receptor-associated protein 1 (TRAP1), impairing mitochondrial function and promoting caspase-3 activation.

Molecular Docking Insights

CDK8-CYCC Binding

Docking studies reveal that hydrazide 3 and copper complex 4a bind to CDK8’s ATP-binding pocket (PDB: 5FGK) with binding energies of −9.2 and −10.5 kcal/mol, respectively. Key interactions include:

HDAC8 Interactions

Compound 11 (a triazolyl derivative) exhibits a docking score of −8.4 kcal/mol against HDAC8 (PDB: 1T69), forming zinc-coordinating bonds with His142 and Asp267 .

Comparative Analysis of Metal Complexes

| Metal Ion | Complex | IC (mM) | Log | Magnetic Moment (BM) |

|---|---|---|---|---|

| Cu(II) | 4a | 0.18 | 2.1 | 1.8 |

| Ni(II) | 4b | 0.284 | 1.9 | 3.2 |

| La(III) | 4c | 0.205 | 1.7 | Diamagnetic |

Log : Octanol-water partition coefficient .

Copper complexes demonstrate superior cytotoxicity, attributed to their redox activity and enhanced membrane permeability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume